2-Bromo-4-(3-fluorophenylethynyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-fluorophenylethynyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at the 2-position and a 3-fluorophenylethynyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(3-fluorophenylethynyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sonogashira Coupling: The final step involves the Sonogashira coupling reaction, where the bromo-substituted thiazole is coupled with 3-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-fluorophenylethynyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired product.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an appropriate base (e.g., triethylamine)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazoles, while coupling reactions could produce more complex aromatic systems .
Scientific Research Applications
2-Bromo-4-(3-fluorophenylethynyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiazole ring make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-4-(3-fluorophenylethynyl)thiazole would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-fluorophenylethynyl)thiazole
- 2-Bromo-4-(3-chlorophenylethynyl)thiazole
- 2-Bromo-4-(3-methylphenylethynyl)thiazole
Uniqueness
2-Bromo-4-(3-fluorophenylethynyl)thiazole is unique due to the presence of the 3-fluorophenylethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
878018-74-7 |
---|---|
Molecular Formula |
C11H5BrFNS |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-4-[2-(3-fluorophenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C11H5BrFNS/c12-11-14-10(7-15-11)5-4-8-2-1-3-9(13)6-8/h1-3,6-7H |
InChI Key |
XPOUXVRKZDTDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CC2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.